molecular formula C14H11F2N3O2 B2499063 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one CAS No. 860611-41-2

5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B2499063
CAS No.: 860611-41-2
M. Wt: 291.258
InChI Key: UQDSLURICQRQJA-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a synthetic organic compound that features a unique combination of functional groups, including a difluorophenyl ring, a hydroxy group, a triazole ring, and a cyclohexenone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds are known to interact with various targets in cancer cells, but the specific target for this compound needs further investigation.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been shown to have cytotoxic activities against various human cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one typically involves multiple steps:

    Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-difluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Triazole Ring Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form an alcohol.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

    Cycloaddition: The triazole ring can participate in various cycloaddition reactions, expanding the compound’s chemical versatility.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

    Cycloaddition: Copper(I) catalysts are often employed in Huisgen cycloaddition reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

    Cycloaddition: Formation of additional heterocyclic structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring, in particular, is known to enhance the biological activity of many compounds, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, and the difluorophenyl group can enhance the compound’s metabolic stability and bioavailability.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one: Similar structure but with different fluorine substitution pattern.

    5-(2,5-Dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one: Chlorine atoms instead of fluorine.

    5-(2,5-Difluorophenyl)-3-hydroxy-4-(1H-1,2,3-triazol-1-yl)-2-cyclohexen-1-one: Different triazole isomer.

Uniqueness

The unique combination of the difluorophenyl group and the 1,2,4-triazole ring in 5-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one provides distinct chemical and biological properties. The specific substitution pattern of the difluorophenyl group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-8-1-2-12(16)10(3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,5-7,11,14,21H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDSLURICQRQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=CC1=O)O)N2C=NC=N2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326762
Record name 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860611-41-2
Record name 5-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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